molecular formula C10H9N3O4S B6001899 ethyl [(3-cyano-5-nitropyridin-2-yl)thio]acetate

ethyl [(3-cyano-5-nitropyridin-2-yl)thio]acetate

Cat. No.: B6001899
M. Wt: 267.26 g/mol
InChI Key: QKZFBXBVSZGJDA-UHFFFAOYSA-N
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Description

Ethyl [(3-cyano-5-nitropyridin-2-yl)thio]acetate, commonly known as ENTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENTA is a yellow crystalline powder with a molecular formula of C11H8N4O4S and a molecular weight of 296.27 g/mol.

Mechanism of Action

The mechanism of action of ENTA as an anticancer agent is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. ENTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ENTA has been shown to have low toxicity and is well tolerated in animal models. Studies have also demonstrated that ENTA can cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.

Advantages and Limitations for Lab Experiments

ENTA has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, ENTA is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on ENTA. One potential area of focus is the development of ENTA-based materials with enhanced properties for optoelectronics and energy storage. Another area of research is the investigation of ENTA as a potential treatment for other types of cancer, such as glioblastoma and pancreatic cancer. Additionally, further studies are needed to fully understand the mechanism of action of ENTA and its potential side effects.

Synthesis Methods

ENTA can be synthesized through a multistep process starting from 2-chloro-3-nitropyridine. The synthesis involves the reaction of 2-chloro-3-nitropyridine with potassium thioacetate in ethanol to form 2-(methylthio)pyridine-3-nitro, which is then reacted with ethyl bromoacetate in the presence of potassium carbonate to obtain ENTA.

Scientific Research Applications

ENTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ENTA has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In materials science, ENTA has been used as a building block in the synthesis of novel organic materials with potential applications in optoelectronics and energy storage. In organic synthesis, ENTA has been used as a versatile reagent for the preparation of various functionalized pyridines and thiophenes.

Properties

IUPAC Name

ethyl 2-(3-cyano-5-nitropyridin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-2-17-9(14)6-18-10-7(4-11)3-8(5-12-10)13(15)16/h3,5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZFBXBVSZGJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C=C(C=N1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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